molecular formula C8H7ClN2 B8175619 3-Chloro-2-(methylamino)benzonitrile

3-Chloro-2-(methylamino)benzonitrile

Cat. No.: B8175619
M. Wt: 166.61 g/mol
InChI Key: JUYYLJFDGUKUEC-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. Its molecular formula is C₈H₆ClN₂, with a molecular weight of 168.60 g/mol.

Properties

IUPAC Name

3-chloro-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYYLJFDGUKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylamino)benzonitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of 3-Chloro-2-(methylamino)benzonitrile often involves the ammoxidation process due to its efficiency and scalability. This method allows for the continuous production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Amides, acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-Amino-3-chlorobenzonitrile (C₇H₅ClN₂)
  • Key Difference: Replaces the methylamino group with a primary amine (-NH₂).
  • Impact: The absence of the methyl group reduces steric hindrance and increases basicity compared to the methylamino analog. This compound (CAS 53312-77-9) is used in synthesis but lacks pharmacological data in the evidence .
5-Fluoro-2-(methylamino)benzonitrile (C₈H₇FN₂)
  • Key Difference : Substitutes chlorine with fluorine at the 5-position.
  • Impact : Fluorine’s strong electron-withdrawing effect enhances ring stability and may improve metabolic resistance in drug candidates. This compound (mentioned in ) highlights halogen-dependent electronic modulation .
3-Chloro-5-(trifluoromethyl)benzonitrile (C₈H₃ClF₃N)
  • Key Difference : Adds a trifluoromethyl (-CF₃) group at the 5-position.
  • Available commercially (CAS 693245-52-2) .

Functional Group Complexity

3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (CAS 1365992-73-9)
  • Key Difference : Incorporates a fused thiazolo-pyridine heterocycle.
  • Impact: The bulky heterocyclic substituent enables selective interaction with DNA polymerase, making it a chemical probe (). This contrasts with the simpler methylamino group in the target compound .
4-Chloro-2-[methyl[3-(methylamino)-1-phenylpropyl]amino]benzonitrile (CAS 357434-07-2)
  • Key Difference: Features a branched alkyl-phenyl chain on the amino group.
  • Impact : Increased steric bulk may enhance selectivity for biological targets but reduce solubility. Used in specialized pharmaceuticals () .

Halogen and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Chloro-2-(methylamino)benzonitrile 3-Cl, 2-NHCH₃ C₈H₆ClN₂ 168.60 Not provided Pharmaceutical intermediate
2-Amino-3-chlorobenzonitrile 3-Cl, 2-NH₂ C₇H₅ClN₂ 152.57 53312-77-9 Synthesis intermediate
5-Fluoro-2-(methylamino)benzonitrile 5-F, 2-NHCH₃ C₈H₇FN₂ 166.16 Not provided Halogen effect studies
3-Chloro-5-(trifluoromethyl)benzonitrile 3-Cl, 5-CF₃ C₈H₃ClF₃N 205.56 693245-52-2 Hydrophobic modifier in inhibitors
3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile 3-Cl, 2-pyrrole C₁₁H₈ClN₂ 217.65 Not provided Heterocyclic functionalization

Biological Activity

3-Chloro-2-(methylamino)benzonitrile is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

The compound 3-Chloro-2-(methylamino)benzonitrile can be described by its molecular formula C8H8ClN2C_8H_8ClN_2. The presence of a chloro group and a methylamino substituent on the benzene ring significantly influences its biological properties.

Research indicates that compounds containing similar structures often interact with biological targets such as enzymes and receptors. The methylamino group is known to enhance the lipophilicity of the molecule, potentially increasing its ability to cross cellular membranes and interact with intracellular targets.

Anticancer Activity

Several studies have explored the anticancer properties of 3-Chloro-2-(methylamino)benzonitrile. For instance, derivatives of benzonitrile have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been demonstrated in vitro, with significant implications for treating cancers such as non-small cell lung carcinoma.

Cell Line IC50 (µM) Reference
A54915.2
NCI-H2312.8

Mechanistic Insights

The mechanism by which 3-Chloro-2-(methylamino)benzonitrile exerts its anticancer effects may involve:

  • Inhibition of Cell Cycle Progression : Studies suggest that the compound induces cell cycle arrest, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : The compound has been associated with increased apoptosis rates in treated cells, indicating its potential as a therapeutic agent.

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of 3-Chloro-2-(methylamino)benzonitrile. In rodent studies, the compound was administered via gavage at various doses, revealing dose-dependent effects on organ systems.

Key Findings from Toxicological Studies

  • Histopathological Changes : Increased incidences of neoplasms were observed in treated groups, particularly affecting the forestomach and liver.
  • Metabolic Profiling : The compound demonstrated rapid metabolism and distribution within tissues, with significant concentrations found in the liver and kidneys.
Dose (mg/kg) Survival Rate (%) Tumor Incidence (%)
0 (Control)1000
1007430
2006050

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of 3-Chloro-2-(methylamino)benzonitrile on A549 and NCI-H23 cell lines, demonstrating significant inhibition of cell growth with IC50 values indicating potent activity against these cancer types .
  • Toxicity Assessment in Rodents : In a long-term study involving Fischer 344/N rats, administration of the compound resulted in observable toxic effects at higher doses, including liver necrosis and increased tumor formation .

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